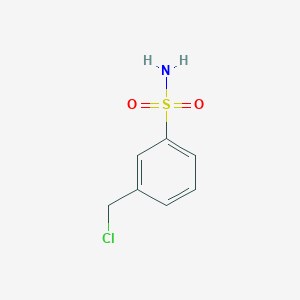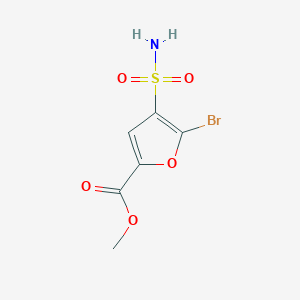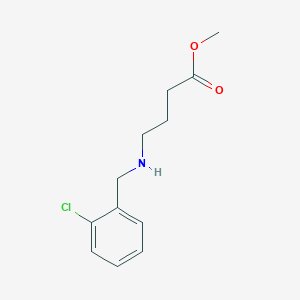
2-Fluoro-6-(2-fluoropropan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(2-fluoropropan-2-yl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H9F2N. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2-fluoropropan-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-difluoropyridine with isopropyl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum fluoride (AlF3) or copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve the desired product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Applications De Recherche Scientifique
2-Fluoro-6-(2-fluoropropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine
- 2-Fluoro-6-(2-fluoropropan-2-yl)pyridine
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms in distinct positions on the pyridine ring can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9F2N |
|---|---|
Poids moléculaire |
157.16 g/mol |
Nom IUPAC |
2-fluoro-6-(2-fluoropropan-2-yl)pyridine |
InChI |
InChI=1S/C8H9F2N/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3 |
Clé InChI |
PVWJUNDRAKCTAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC(=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)


![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)



